2-(4-Methylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid
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Overview
Description
2-(4-Methylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is an organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of a 4-methylphenyl group attached to the isoquinoline core, which is further functionalized with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of 4-methylbenzaldehyde with an appropriate isoquinoline derivative under acidic conditions. This reaction typically requires the use of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, and is carried out at elevated temperatures to facilitate the formation of the desired product.
Another approach involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 4-methylphenyl is coupled with an isoquinoline halide in the presence of a palladium catalyst. This method offers the advantage of mild reaction conditions and high functional group tolerance .
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions to maximize yield and minimize by-products. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under controlled conditions.
Major Products
Scientific Research Applications
2-(4-Methylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are subject to ongoing research .
Comparison with Similar Compounds
2-(4-Methylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid can be compared with other isoquinoline derivatives, such as:
1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid: Lacks the 4-methylphenyl group, resulting in different chemical and biological properties.
2-(4-Chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid:
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C17H13NO3 |
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Molecular Weight |
279.29 g/mol |
IUPAC Name |
2-(4-methylphenyl)-1-oxoisoquinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H13NO3/c1-11-6-8-12(9-7-11)18-10-15(17(20)21)13-4-2-3-5-14(13)16(18)19/h2-10H,1H3,(H,20,21) |
InChI Key |
QJJBLDVXLPXFSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)O |
Origin of Product |
United States |
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